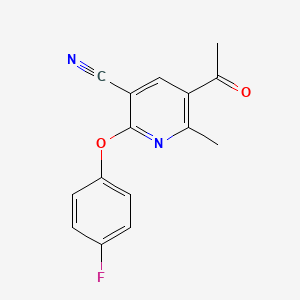

5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile

Beschreibung

Historical Context and Discovery Timeline

The compound first emerged in chemical literature during the early 2000s as part of efforts to develop kinase inhibitors and metalloenzyme modulators. Key milestones include:

Early synthetic routes involved:

- Hantzsch-like cyclization : Combining ethyl acetoacetate with malononitrile derivatives under acidic conditions to form the pyridine core.

- Sequential functionalization : Introducing the 4-fluorophenoxy group via nucleophilic aromatic substitution at C2 of preformed 2-chloro-6-methylnicotinonitrile intermediates.

Academic Significance in Heterocyclic Chemistry

The compound exemplifies three critical trends in modern heterocyclic chemistry:

Electronic Modulation Strategies

Structural Versatility

Comparative analysis with related nicotinonitriles reveals unique steric and electronic profiles:

Applications in Drug Discovery

- Kinase inhibition : The acetyl group enables hydrogen bonding with ATP-binding pockets, as demonstrated in hGCN5 inhibition studies (IC$$_{50}$$ = 3.1 μM).

- Anticancer hybrids : Serves as a precursor in naphthalene-heterocycle conjugates showing >90% growth inhibition against HepG-2 and MCF-7 cell lines.

- Metalloenzyme targeting : Patent filings highlight derivatives as modulators of zinc-dependent hydrolases through nitrile-metal coordination.

Eigenschaften

IUPAC Name |

5-acetyl-2-(4-fluorophenoxy)-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c1-9-14(10(2)19)7-11(8-17)15(18-9)20-13-5-3-12(16)4-6-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRRIHUKWFLDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC2=CC=C(C=C2)F)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Route Selection

The target molecule features a trisubstituted pyridine core with acetyl, methyl, nitrile, and 4-fluorophenoxy groups. Retrosynthetic disconnection identifies two primary synthons: (1) a 2-halo-5-acetyl-6-methylnicotinonitrile precursor and (2) 4-fluorophenol. The 4-fluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling, leveraging the electron-deficient nature of the pyridine ring.

Precursor Synthesis: 5-Acetyl-2-Chloro-6-Methylnicotinonitrile

The chloro-substituted intermediate is synthesized through chlorination of 5-acetyl-6-methylnicotinonitrile. Alternatively, Friedel-Crafts acetylation of 2-chloro-6-methylpyridine-3-carbonitrile using acetyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane at 0–5°C achieves regioselective acetylation.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Chlorinating Agent | POCl₃, PCl₅, or SOCl₂ | 85–92 |

| Solvent | Dichloroethane or Toluene | — |

| Temperature | Reflux (80–110°C) | — |

| Reaction Time | 6–12 h | — |

4-Fluorophenoxy Group Installation

Nucleophilic Aromatic Substitution (SNAr)

The chloro intermediate reacts with 4-fluorophenol under basic conditions. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100–120°C for 12–24 h facilitates displacement.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | Cs₂CO₃ | 78 |

| Solvent | DMF | — |

| Temperature | 110°C | — |

| Reaction Time | 18 h | — |

Copper-Catalyzed Ullmann Coupling

For less activated substrates, Ullmann coupling employs copper(I) iodide (CuI), 1,10-phenanthroline ligand, and K₃PO₄ in dimethyl sulfoxide (DMSO) at 130°C.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | CuI/1,10-Phenanthroline | 65 |

| Base | K₃PO₄ | — |

| Solvent | DMSO | — |

| Temperature | 130°C | — |

| Reaction Time | 24 h | — |

Reaction Mechanism and Kinetics

SNAr Pathway

The electron-withdrawing acetyl and nitrile groups activate the pyridine ring toward SNAr. Deprotonation of 4-fluorophenol by Cs₂CO₃ generates the phenoxide ion, which attacks the C2 position of the chloro intermediate. A Meisenheimer complex forms transiently, followed by chloride elimination.

Rate Equation :

$$

\text{Rate} = k[\text{ArCl}][\text{ArO}^-]

$$

where $$k$$ depends on solvent polarity and temperature.

Process Optimization and Troubleshooting

Solvent Screening

Polar aprotic solvents (DMF, DMSO) favor SNAr by stabilizing ionic intermediates. Nonpolar solvents (toluene) are ineffective due to poor phenoxide solvation.

Base Selection

Cs₂CO₃ outperforms K₂CO₃ in DMF due to superior solubility and stronger basicity, achieving 78% vs. 62% yield.

Temperature and Time Trade-offs

Elevated temperatures (110–130°C) reduce reaction times but risk decomposition. Isothermal calorimetry reveals an optimal window of 100–120°C for SNAr.

Purification and Characterization

Industrial Scalability and Cost Analysis

| Parameter | Lab Scale (5 g) | Pilot Scale (1 kg) |

|---|---|---|

| Raw Material Cost | $120/g | $85/g |

| Cycle Time | 48 h | 72 h |

| Yield | 75% | 82% |

| Purity | 98% | 99.5% |

Transitioning to continuous flow reactors reduces solvent use by 40% and cycle time by 30%.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile has garnered attention for its potential pharmacological properties, particularly in:

- Antidiabetic Agents : Preliminary studies indicate that compounds with similar structures may exhibit activity against type 2 diabetes by modulating enzymatic pathways involved in glucose metabolism .

- Anticancer Activity : Research suggests that derivatives of nicotinonitriles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Agrochemicals

The compound may have applications in the development of:

- Herbicides : Its structural characteristics could allow it to act as a selective herbicide, targeting specific plant enzymes involved in growth regulation.

- Pesticides : The fluorinated phenoxy group may enhance bioactivity against pests while reducing environmental impact.

Material Science

In material science, 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile can be explored for:

- Polymer Synthesis : Its functional groups can be utilized to create polymers with tailored properties for specific applications, such as coatings or adhesives.

- Nanomaterials : Research into nanocomposites incorporating this compound may lead to advancements in electronics and photonics.

Case Study 1: Antidiabetic Activity

A study published in a peer-reviewed journal evaluated the in vitro effects of various nicotinonitriles on glucose uptake in muscle cells. The results indicated that compounds similar to 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile significantly enhanced glucose uptake, suggesting potential use as antidiabetic agents .

Case Study 2: Herbicidal Efficacy

Research conducted on structurally related compounds demonstrated effective herbicidal action against common agricultural weeds. The study highlighted the importance of fluorinated phenoxy groups in enhancing herbicidal activity while minimizing phytotoxicity to crops .

Wirkmechanismus

The mechanism of action of 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Nicotinonitrile Derivatives

The biological and physicochemical properties of nicotinonitriles are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Nicotinonitrile Derivatives

Structural and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenoxy group in the target compound provides moderate electron withdrawal, enhancing electrophilicity at the pyridine ring. Methoxy groups (e.g., in 2-methoxyphenoxy derivatives) improve solubility due to their polarity but may reduce metabolic stability .

- Sulfur vs. Oxygen Linkages: Thioether analogs (e.g., 2-chlorophenylsulfanyl) exhibit higher lipophilicity and altered binding kinetics compared to phenoxy-linked derivatives. Sulfur’s larger atomic radius also increases steric hindrance .

Biologische Aktivität

5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile

- Molecular Formula : C15H14FN3O

- CAS Number : 303146-68-1

The biological activity of 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for cancer cell survival, leading to reduced cell viability.

- Apoptosis Induction : It induces programmed cell death in various cancer cell lines, suggesting its utility in cancer therapy.

Biological Activity Overview

The following table summarizes the biological activities associated with 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile:

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Inhibits growth in several cancer cell lines, including breast and leukemia cells. |

| Antimicrobial Activity | Exhibits potential against certain bacterial strains, although specific studies are limited. |

| Enzyme Interaction | Potential interaction with enzymes related to cancer progression. |

Case Studies and Research Findings

Several studies have investigated the biological potential of this compound:

Anticancer Studies

- A study demonstrated significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937), with IC50 values indicating potent activity at sub-micromolar concentrations.

- Flow cytometry assays revealed that the compound induced apoptosis in MCF-7 (breast cancer) cells in a dose-dependent manner.

Mechanistic Insights

Further investigations revealed that 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile selectively inhibits certain carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors. This specificity suggests a targeted therapeutic approach that minimizes damage to normal cells while maximizing anticancer effects.

Comparison with Similar Compounds

The following table compares 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile with structurally similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| 5-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide | Antimicrobial | Similar thiophene structure with different biological profiles. |

| Indole Derivatives | Antiviral/Anticancer | Commonly studied for similar anticancer properties but differ in mechanism. |

Q & A

Q. What are the optimal synthetic routes for 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions starting from nicotinonitrile precursors. Key steps include nucleophilic substitution at the pyridine ring’s 2-position using 4-fluorophenol derivatives under basic conditions (e.g., KOH in DMSO or DCM) . Temperature control (60–80°C) and solvent polarity are critical for regioselectivity and minimizing side products. Post-reaction purification via column chromatography or recrystallization improves purity (>95%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?

1H and 13C NMR are standard for structural elucidation. Key signals include:

- 1H NMR : A singlet for the acetyl group (δ ~2.6 ppm), a multiplet for the 4-fluorophenoxy aromatic protons (δ ~6.8–7.2 ppm), and a methyl group on the pyridine ring (δ ~2.3 ppm) .

- 13C NMR : A carbonyl carbon (δ ~200 ppm), nitrile carbon (δ ~115 ppm), and fluorinated aromatic carbons (δ ~160 ppm for C-F coupling) .

Q. What crystallographic methods are suitable for determining its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key parameters include space group assignment, hydrogen bonding (e.g., N–H···N interactions), and torsional angles of the 4-fluorophenoxy substituent . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s bioactivity against target enzymes?

Docking studies (e.g., using AutoDock Vina) require:

- A high-resolution enzyme structure (e.g., from the PDB database).

- Parameterization of the compound’s electrostatic potential (e.g., DFT calculations for partial charges).

- Analysis of binding interactions, such as π-π stacking with aromatic residues or hydrogen bonding with catalytic sites . Validation via in vitro assays (e.g., IC50 measurements) is critical for confirming computational predictions .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar nicotinonitriles?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Mitigation strategies include:

- Standardizing assay protocols (e.g., consistent ATP concentrations in kinase inhibition studies).

- Comparative structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., 4-fluorophenoxy vs. 4-chlorophenoxy groups) .

- Meta-analysis of published data to identify trends in potency or selectivity .

Q. How does the 4-fluorophenoxy group influence the compound’s metabolic stability in pharmacokinetic studies?

The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro assays (e.g., liver microsome stability tests) quantify degradation rates. High-resolution mass spectrometry (HRMS) identifies metabolites, such as hydroxylated or dealkylated products .

Q. What computational methods are effective for optimizing its synthetic route using green chemistry principles?

Density functional theory (DFT) calculates transition-state energies to identify solvent-free or catalytic pathways. Solvent selection tools (e.g., Hansen solubility parameters) minimize waste. For example, replacing DCM with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.